molecular formula C7H15F2N B2894458 4,4-Difluoro-2,3,3-trimethylbutan-1-amine CAS No. 2248358-44-1

4,4-Difluoro-2,3,3-trimethylbutan-1-amine

Cat. No.: B2894458
CAS No.: 2248358-44-1
M. Wt: 151.201
InChI Key: YVMJWMXTFGIOAA-UHFFFAOYSA-N
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Description

4,4-Difluoro-2,3,3-trimethylbutan-1-amine is an organic compound with the molecular formula C7H15F2N This compound is characterized by the presence of two fluorine atoms and a primary amine group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-2,3,3-trimethylbutan-1-amine typically involves the introduction of fluorine atoms into a butane derivative. One common method is the fluorination of 2,3,3-trimethylbutan-1-amine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must ensure high purity and yield, which can be achieved through optimized reaction conditions and purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-2,3,3-trimethylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The primary amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted butane derivatives with different functional groups.

Scientific Research Applications

4,4-Difluoro-2,3,3-trimethylbutan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Studied for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2,3,3-trimethylbutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets, leading to desired biological effects. The primary amine group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluoro-2,3,3-trimethylbutan-1-amine: C7H15F2N

    2,3,3-Trimethylbutan-1-amine: C7H17N

    4-Fluoro-2,3,3-trimethylbutan-1-amine: C7H16FN

Uniqueness

This compound is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

4,4-difluoro-2,3,3-trimethylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15F2N/c1-5(4-10)7(2,3)6(8)9/h5-6H,4,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMJWMXTFGIOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(C)(C)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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